molecular formula C27H25N3OS B2826809 1-(indolin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1207006-97-0

1-(indolin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No. B2826809
CAS RN: 1207006-97-0
M. Wt: 439.58
InChI Key: HSQHQYCNCQCEMU-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone, also known as ITX-3, is a compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Indole derivatives have shown promise in antimicrobial and antifungal applications. For instance, novel 1H-indole derivatives synthesized for their antimicrobial properties were effective against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus subtilis, as well as against fungi like Aspergillus niger and Candida albicans, showcasing significant activity (Letters in Applied NanoBioScience, 2020). This suggests that the compound could potentially possess similar antimicrobial or antifungal properties, given its structural similarity to these active indole derivatives.

Antioxidant Properties

Indole derivatives have also been identified with potent antioxidant properties. For example, novel bioactive molecules of indole chalcone derivatives demonstrated effective antioxidant and antimicrobial activities, suggesting that such structures can be explored for their ability to scavenge free radicals and offer protective effects against oxidative stress (Beni-Suef University Journal of Basic and Applied Sciences, 2016). The potential for 1-(indolin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone to exhibit antioxidant activities could be inferred based on these findings.

Anti-inflammatory and Analgesic Effects

Indole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects. Certain compounds within this chemical class have shown promising anti-inflammatory activity with a lower ulcerogenic liability than traditional NSAIDs, such as indomethacin (European Journal of Medicinal Chemistry, 1994). This highlights the potential therapeutic applications of indole derivatives in managing inflammation and pain.

Anticancer Activity

Research has also delved into the anticancer properties of indole derivatives. Synthesis and evaluation of indole-containing molecules have resulted in findings of potent cytotoxic activities against various cancer cell lines, indicating the significant potential of indole derivatives in cancer therapy (International Journal of Molecular Sciences, 2022). This suggests a potential area of application for the compound in the realm of oncology research.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3OS/c1-19-11-13-22(14-12-19)25-17-28-27(30(25)23-9-5-3-7-20(23)2)32-18-26(31)29-16-15-21-8-4-6-10-24(21)29/h3-14,17H,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQHQYCNCQCEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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